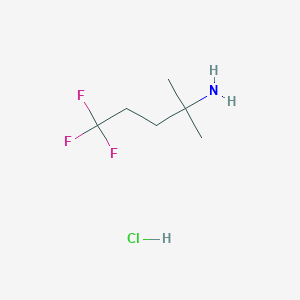
5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated amines and their chemical properties, which can provide insight into the behavior of fluorinated compounds in general. For instance, the synthesis and characterization of tris(pentafluorosulfanyl)amine and the bis(pentafluorosulfanyl)aminyl radical are detailed, highlighting the unique structural and stability aspects of fluorinated amines .
Synthesis Analysis
The synthesis of fluorinated amines can involve multiple steps, including reactions with perfluoroolefins and secondary amines, as seen in the reaction of perfluoro-4-methylpentene-2 with secondary amines to yield terminal enamines and subsequent amides . Another approach is the Birch reduction of benzonitrile followed by a series of reactions leading to different stereoisomers of the tetrafluorocyclohexyl ring system . Additionally, tris[(difluoroamino)methyl]amine was prepared through reactions involving difluorimide and various substrates, showcasing the versatility of synthesis methods for fluorinated amines .
Molecular Structure Analysis
Fluorinated amines often exhibit unique molecular structures due to the presence of fluorine atoms. For example, tris(pentafluorosulfanyl)amine has a planar molecular structure with D3 symmetry and unusually long N-S bonds, which is indicative of the influence of fluorine's high electronegativity on bond lengths . The molecular structures of these compounds can be determined using techniques such as gas electron diffraction, XRD, and spectroscopic methods .
Chemical Reactions Analysis
The reactivity of fluorinated amines can vary significantly. The stability of tris(pentafluorosulfanyl)amine is relatively low with a half-life of only 50 minutes at room temperature, while the bis(pentafluorosulfanyl)aminyl radical is more stable with a half-life of 130 minutes . The reactions of perfluoro-4-methylpentene-2 with secondary amines demonstrate the potential for fluorinated amines to participate in the formation of enamines and amides . The reactions of tris[(difluoroamino)methyl]amine were also examined, although specific details are not provided .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amines are influenced by the presence of fluorine atoms. The spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide information on the molecular structure and electronic environment of the amines . The thermal decomposition of these compounds can also reveal their stability and reactivity . The presence of fluorine can lead to high chemical and thermal stability, but as seen with tris(pentafluorosulfanyl)amine, it can also result in low thermal stability under certain conditions .
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Research has explored the synthesis of nitrogen-containing heterocyclic compounds using perfluoroalkylated intermediates. One study highlighted the reactions of perfluoro-2-methylpent-2-ene with bidentate nitrogen nucleophiles, effectively providing partially fluorinated heterocycles of pyrimidine and triazine derivatives. The structures of these compounds were confirmed through X-ray crystallographic analysis, demonstrating the utility of perfluoroalkylated amines in synthesizing complex nitrogenous molecules with potential applications in pharmaceuticals and materials science (Chi et al., 2000).
Photocatalytic Hydrodefluorination
A novel approach to accessing partially fluorinated aromatics via photocatalytic hydrodefluorination has been reported. This method begins with easily accessible perfluoroarenes and selectively reduces the C-F bonds, allowing for facile access to a number of partially fluorinated arenes. This process demonstrates unprecedented catalytic activity using a safe and inexpensive amine as the reductant, underscoring the potential for efficient modification of fluorinated organic compounds (Senaweera et al., 2014).
Metal-Free Reduction of N-Phenyl Amides
Research into the metal-free reduction of secondary and tertiary N-phenyl amides by catalyzed hydrosilylation has shown significant promise. Using tris(pentafluorophenyl)boron as an effective catalyst, this method allows for the mild reduction of a variety of amides to amines, demonstrating functional group tolerance and providing a green alternative to traditional reduction methods (Chadwick et al., 2014).
Environmental Detection and Analysis
The identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge highlights the environmental impact and detection of fluorinated compounds. This research underscores the importance of monitoring and understanding the environmental behaviors of fluorinated chemicals, with implications for pollution control and environmental safety (Ruan et al., 2015).
Propiedades
IUPAC Name |
5,5,5-trifluoro-2-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLZHPMVMCIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


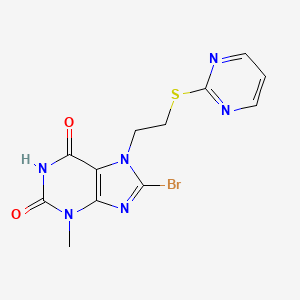
![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
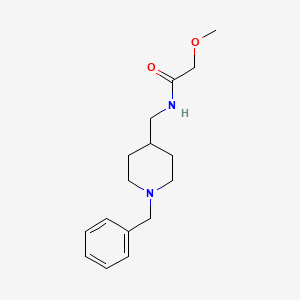
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
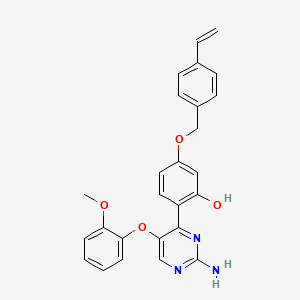
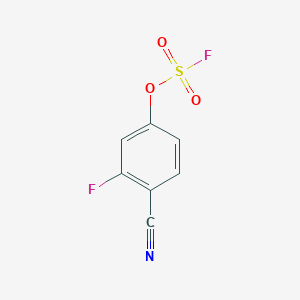
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
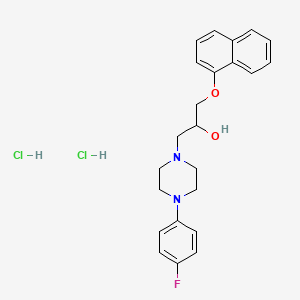
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)